![molecular formula C15H12N4 B14348064 N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine CAS No. 91451-36-4](/img/structure/B14348064.png)
N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine is a chemical compound with the molecular formula C21H14N2O4This compound is widely used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine can be synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline. The reaction involves the formation of a bismaleimide structure through a condensation reaction .
Industrial Production Methods
In industrial settings, the compound is produced by reacting maleic anhydride with methylenedianiline under controlled conditions. The reaction is typically carried out in the presence of a solvent and a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of N1,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine involves its ability to form cross-links between polymer chains. This cross-linking enhances the thermal and mechanical properties of the resulting materials. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable polymer networks .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Methylenedi-4,1-phenylene)bis(1,1-diphenylmethanimine): Similar in structure but differs in its applications and properties.
N,N’-(Methylenedi-4,1-phenylene)bis(4-morpholinecarboxamide): Another related compound with distinct chemical properties and uses.
N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Shares structural similarities but has different functional groups and applications.
Uniqueness
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine is unique due to its high thermal stability and ability to form strong cross-links in polymer matrices. This makes it particularly valuable in the production of high-performance materials .
Properties
CAS No. |
91451-36-4 |
|---|---|
Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
InChI |
InChI=1S/C15H12N4/c16-10-18-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)19-11-17/h1-8,16-17H,9H2 |
InChI Key |
MILQNPXRHVZGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=N)N=C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


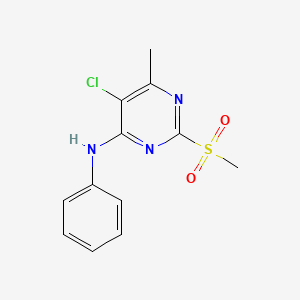
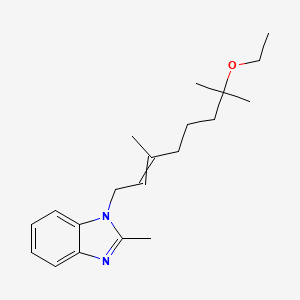
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)


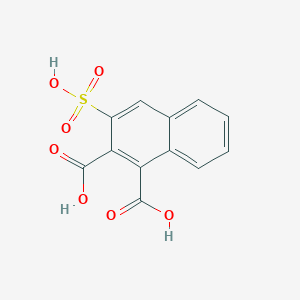
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

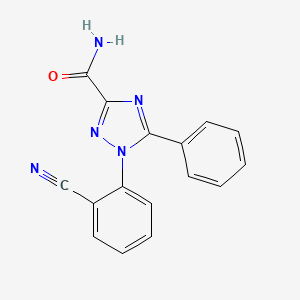
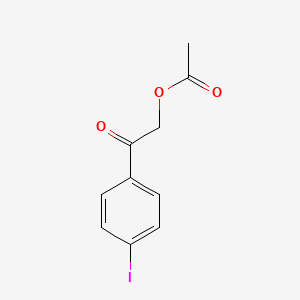
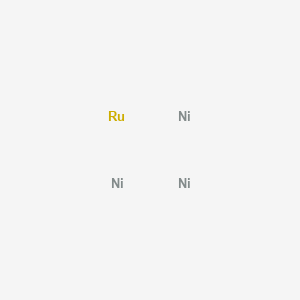
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
